molecular formula C11H8ClNO B3013443 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile CAS No. 35351-67-8

5-chloro-3-ethyl-1-benzofuran-2-carbonitrile

Cat. No.: B3013443
CAS No.: 35351-67-8
M. Wt: 205.64
InChI Key: GUHWMBFBKAWKAX-UHFFFAOYSA-N
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Description

5-chloro-3-ethyl-1-benzofuran-2-carbonitrile is a chemical compound with the molecular formula C11H8ClNO and a molecular weight of 205.64 g/mol . It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities . This compound is characterized by the presence of a chloro group at the 5-position, an ethyl group at the 3-position, and a carbonitrile group at the 2-position of the benzofuran ring.

Preparation Methods

The synthesis of 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-chloro-2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base can lead to the formation of the desired benzofuran derivative . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-chloro-3-ethyl-1-benzofuran-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-chloro-3-ethyl-1-benzofuran-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-ethyl-1-benzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

5-chloro-3-ethyl-1-benzofuran-2-carbonitrile can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

5-chloro-3-ethyl-1-benzofuran-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-2-8-9-5-7(12)3-4-10(9)14-11(8)6-13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHWMBFBKAWKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC2=C1C=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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